molecular formula C6H10ClNO2 B12812223 3-(2-Chloropropyl)-1,3-oxazolidin-2-one CAS No. 4213-50-7

3-(2-Chloropropyl)-1,3-oxazolidin-2-one

Cat. No.: B12812223
CAS No.: 4213-50-7
M. Wt: 163.60 g/mol
InChI Key: YYTLTLHPVWCTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chloropropyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a five-membered ring containing both nitrogen and oxygen atoms. The chloropropyl group attached to the nitrogen atom adds to its unique chemical properties. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropropyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-chloropropanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring. The reaction conditions usually involve moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropropyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted oxazolidinones, amino alcohols, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Chloropropyl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use as an antibiotic, particularly against resistant bacterial strains.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect, making it effective against various bacterial infections.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced activity against resistant strains.

    Cycloserine: A structurally related compound used as an antibiotic.

Uniqueness

3-(2-Chloropropyl)-1,3-oxazolidin-2-one is unique due to its specific chloropropyl substitution, which may confer distinct chemical and biological properties compared to other oxazolidinones. Its synthesis and reactivity also offer opportunities for the development of novel derivatives with potential therapeutic applications.

Properties

CAS No.

4213-50-7

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

3-(2-chloropropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H10ClNO2/c1-5(7)4-8-2-3-10-6(8)9/h5H,2-4H2,1H3

InChI Key

YYTLTLHPVWCTLU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOC1=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.